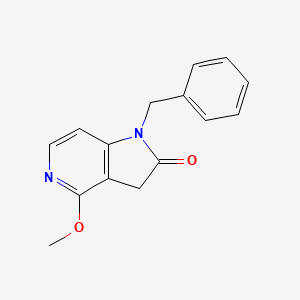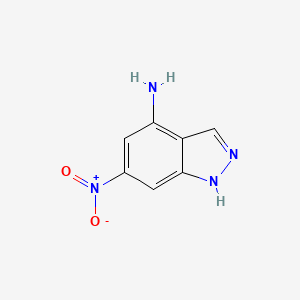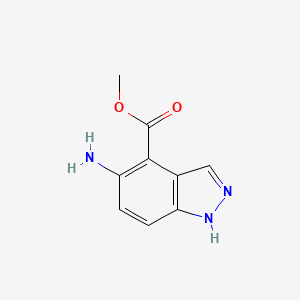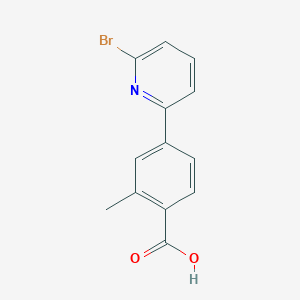
4-(2-氟苯基)-1H-吡咯-3-羧酸
描述
Synthesis Analysis
While there isn’t specific information on the synthesis of “4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid”, there are related compounds that have been synthesized. For example, an efficient synthesis of “{4-[1-(2-fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone” starting from 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine has been described . Another related compound, “5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde”, has been synthesized using a method involving several steps, including bromination, cyclization, and dechlorination .科学研究应用
抗菌活性
研究已经证明吡啶羧酸具有抗菌特性,与4-(2-氟苯基)-1H-吡咯-3-羧酸密切相关。Narita等人(1986年)的研究探讨了这些化合物的合成和构效关系,揭示了它们在对抗细菌感染方面的有效性。在特定位置的取代基显着影响了它们的抗菌活性和尿液恢复(Narita et al., 1986)。
配体无关的邻位锂化
氟苯基吡咯,如4-(2-氟苯基)-1H-吡咯-3-羧酸,在邻位锂化过程中显示出独特的化学行为。Faigl等人(1998年)的研究强调,1-(氟苯基)吡咯的锂化发生在氟取代基的邻位,无论使用何种三级胺型配体。这表明了这些化合物中氟的特殊定向效应(Faigl et al., 1998)。
趋化因子受体拮抗剂
类似于4-(2-氟苯基)-1H-吡咯-3-羧酸的化合物已被研究作为潜在的趋化因子受体拮抗剂,用于治疗类风湿性关节炎等疾病。Latli等人(2018年)描述了这些化合物的合成,突出了它们在医疗治疗中的潜力(Latli et al., 2018)。
合成和反应性研究
Murthy等人(2017年)专注于与4-(2-氟苯基)-1H-吡咯-3-羧酸相关的化合物的合成、表征和反应性研究。他们的研究包括使用各种光谱技术进行详细分析,提供了关于分子稳定性和在非线性光学等领域的潜在应用的见解(Murthy et al., 2017)。
电致变色性质
Arslan等人(2007年)的研究探讨了从结构类似于4-(2-氟苯基)-1H-吡咯-3-羧酸的化合物衍生的可溶性导电聚合物的电致变色性质。这项研究对于电子应用领域先进材料的开发具有重要意义(Arslan et al., 2007)。
属性
IUPAC Name |
4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-6,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSXFYIOBIXUBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC=C2C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B1370941.png)
![N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide](/img/structure/B1370942.png)










![7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole](/img/structure/B1370961.png)